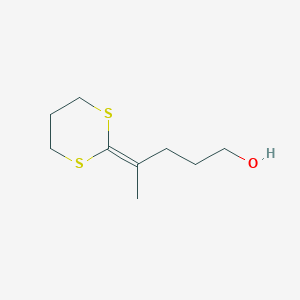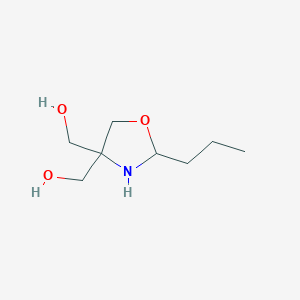
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. One common method is the Schiff base reaction, where the amino group of the 2-aminoalcohol reacts with the carbonyl group of the aldehyde or ketone to form an imine intermediate. This intermediate then undergoes cyclization to form the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as chiral magnesium phosphate or iron porphyrin Lewis acids can be used to enhance the efficiency and selectivity of the reaction .
化学反应分析
Types of Reactions
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
科学研究应用
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol has several applications in scientific research:
作用机制
The mechanism of action of (2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its specific application. For example, as a fluorescent probe, it binds to metal ions through coordination with the nitrogen and oxygen atoms in the oxazolidine ring. This binding alters the electronic properties of the molecule, leading to fluorescence . In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
(2-(Phenoxymethyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol: Another oxazolidine derivative with similar structural features.
Bisoxazolidines: Compounds containing two oxazolidine rings, used as performance modifiers in polyurethane systems.
Uniqueness
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe for metal ion detection and its potential therapeutic applications set it apart from other oxazolidine derivatives .
属性
CAS 编号 |
113021-63-9 |
|---|---|
分子式 |
C8H17NO3 |
分子量 |
175.23 g/mol |
IUPAC 名称 |
[4-(hydroxymethyl)-2-propyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C8H17NO3/c1-2-3-7-9-8(4-10,5-11)6-12-7/h7,9-11H,2-6H2,1H3 |
InChI 键 |
ULTVERNWTNPYGE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1NC(CO1)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


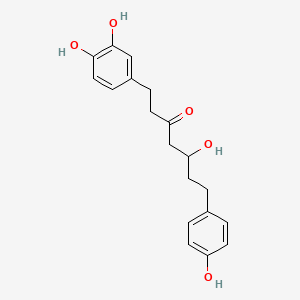
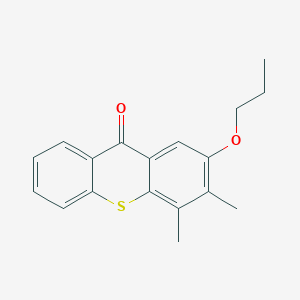
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
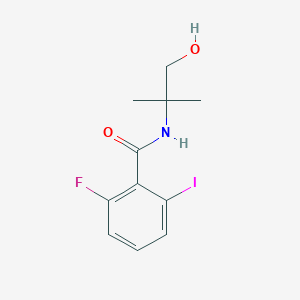
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
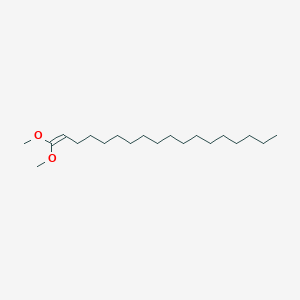

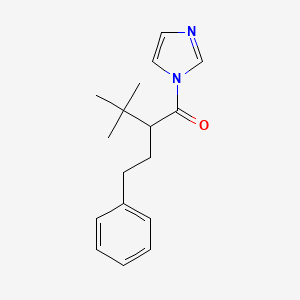
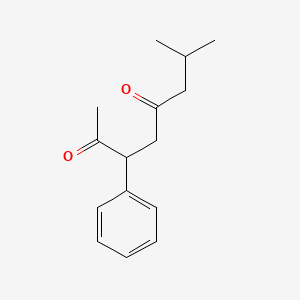
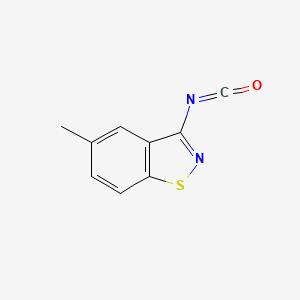
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
